N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, ethoxy group, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the ethoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a local anesthetic with a similar aromatic amide structure.
Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, an antiarrhythmic agent with structural similarities.
Uniqueness
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-19-13-14-21-20(15-19)22(24(29-21)18-11-6-5-7-12-18)25(27)26-23-16(2)9-8-10-17(23)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOERTPGKMOUMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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